molecular formula C20H26N2O B563501 2-Hydroxy Trimipramine-d3 CAS No. 1189647-53-7

2-Hydroxy Trimipramine-d3

Cat. No. B563501
CAS RN: 1189647-53-7
M. Wt: 313.459
InChI Key: FQJSSUOYVSEYPF-BMSJAHLVSA-N
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Description

2-Hydroxy Trimipramine-d3 is a labeled metabolite of Trimipramine . It has a molecular weight of 313.45 and a molecular formula of C20H23D3N2O . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Physical And Chemical Properties Analysis

2-Hydroxy Trimipramine-d3 is an off-white to pale grey solid . It has a melting point of 50-61°C . It should be stored at -20° C .

Scientific Research Applications

  • Dopaminergic and α1-Adrenergic Systems Modulation : Trimipramine, chemically related to imipramine, does not inhibit the reuptake of noradrenaline and 5-hydroxytryptamine nor induces β-adrenergic down-regulation. However, when given repeatedly, it increases the responsiveness of brain dopamine D2 and D3 as well as α1-adrenergic receptors to their agonists (Maj, Rogóż, Skuza, & Margas, 1998).

  • Comparison with Clozapine : Trimipramine, unlike typical tricyclic antidepressants, does not inhibit neuronal transmitter uptake and does not cause down-regulation of beta-adrenoceptors. It possesses high affinities for some dopamine, noradrenaline, and 5-hydroxytryptamine receptor subtypes, classifying it as an atypical neuroleptic drug, similar to clozapine (Gross, Xie, & Gastpar, 1991).

  • Pharmacokinetics and Metabolism : A study on the plasma levels of Trimipramine and its metabolites, including 2-Hydroxy Trimipramine, found interindividual variability in its pharmacokinetics, which could contribute to the variability in its pharmacodynamics (Eap, Koeb, Holsboer-trachsler, & Baumann, 1992).

  • Modulation of AMPA Receptor by Phospholipase A2 : Chronic administration of trimipramine affects the binding properties of hippocampal glutamate receptors and modulates the DL-alpha-amino-3-hydroxy-5-methyl-isoxazolpropionic acid (AMPA) receptors, impacting synaptic plasticity (Bernard, Ohayon, & Massicotte, 1994).

  • Effect on Monoamine and Organic Cation Transporters : Trimipramine and its metabolites interact with human monoamine transporters for noradrenaline, serotonin, and dopamine, as well as with human organic cation transporters, contributing to its antidepressant action (Haenisch, Hiemke, & Bönisch, 2011).

Safety and Hazards

2-Hydroxy Trimipramine-d3 may be harmful if inhaled or absorbed through the skin. It can cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJSSUOYVSEYPF-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC(C)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662030
Record name 5-(2-Methyl-3-{methyl[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189647-53-7
Record name 5-(2-Methyl-3-{methyl[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy Trimipramine-d3
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2-Hydroxy Trimipramine-d3
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2-Hydroxy Trimipramine-d3
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2-Hydroxy Trimipramine-d3
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Reactant of Route 6
2-Hydroxy Trimipramine-d3

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